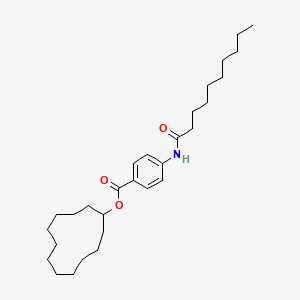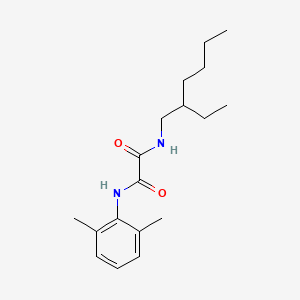![molecular formula C18H17BrN4O6 B15015865 2-Bromo-N-({N'-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B15015865.png)
2-Bromo-N-({N'-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-N-({N’-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide is a complex organic compound that features a brominated benzamide core with additional functional groups, including a hydrazinecarbonyl and a dimethoxy-nitrophenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-({N’-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide typically involves multiple steps, starting with the bromination of benzamide. The brominated benzamide is then subjected to further reactions to introduce the hydrazinecarbonyl and dimethoxy-nitrophenyl groups. Common reagents used in these steps include bromine, hydrazine, and various aldehydes or ketones for the condensation reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling bromine and other reactive intermediates.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-N-({N’-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce nitro groups to amines.
Substitution: The bromine atom in the benzamide core can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzamides.
Aplicaciones Científicas De Investigación
2-Bromo-N-({N’-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action for 2-Bromo-N-({N’-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The brominated benzamide core can bind to active sites, while the hydrazinecarbonyl and dimethoxy-nitrophenyl groups can participate in hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-N,N-dimethylbenzamide: A simpler analog with a dimethyl group instead of the hydrazinecarbonyl and dimethoxy-nitrophenyl groups.
2-Bromo-N-methylbenzamide: Another analog with a single methyl group.
2-Bromobenzamide: The simplest analog, lacking additional functional groups.
Uniqueness
2-Bromo-N-({N’-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the hydrazinecarbonyl and dimethoxy-nitrophenyl groups distinguishes it from simpler analogs and provides additional sites for interaction with molecular targets.
Propiedades
Fórmula molecular |
C18H17BrN4O6 |
|---|---|
Peso molecular |
465.3 g/mol |
Nombre IUPAC |
2-bromo-N-[2-[(2E)-2-[(2,4-dimethoxy-5-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C18H17BrN4O6/c1-28-15-8-16(29-2)14(23(26)27)7-11(15)9-21-22-17(24)10-20-18(25)12-5-3-4-6-13(12)19/h3-9H,10H2,1-2H3,(H,20,25)(H,22,24)/b21-9+ |
Clave InChI |
PTWVPEIBCOQTHV-ZVBGSRNCSA-N |
SMILES isomérico |
COC1=CC(=C(C=C1/C=N/NC(=O)CNC(=O)C2=CC=CC=C2Br)[N+](=O)[O-])OC |
SMILES canónico |
COC1=CC(=C(C=C1C=NNC(=O)CNC(=O)C2=CC=CC=C2Br)[N+](=O)[O-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-dibromo-6-{(E)-[(4'-nitrobiphenyl-4-yl)imino]methyl}phenol](/img/structure/B15015786.png)
![(4Z)-4-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B15015792.png)
![2-[(E)-[(2-Hydroxyphenyl)imino]methyl]-6-iodo-4-methylphenol](/img/structure/B15015799.png)

![4-[(E)-({2-[(3,4-Dimethoxyphenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 4-nitrobenzoate](/img/structure/B15015815.png)
![4-chloro-2-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol](/img/structure/B15015822.png)
![4-(benzyloxy)-N'-[(E)-(4-chlorophenyl)methylidene]benzohydrazide](/img/structure/B15015830.png)

![(4E)-1-(3-Chlorophenyl)-4-({[2-({[(4Z)-1-(3-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}amino)ethyl]amino}methylidene)-3-methyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B15015853.png)
![O-{4-[(4-iodophenyl)carbamoyl]phenyl} (4-iodophenyl)carbamothioate](/img/structure/B15015854.png)
![2-[(E)-[(3,5-Dimethylphenyl)imino]methyl]-4,6-diiodophenol](/img/structure/B15015862.png)
![Methyl 4-{[3-(piperidin-1-yl)propanoyl]amino}benzoate](/img/structure/B15015870.png)
![N-[(1E)-3-[(2E)-2-(2,4-dimethoxy-5-nitrobenzylidene)hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B15015871.png)
![N'-[(E)-(5-chloro-2-methoxyphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B15015876.png)
